1-Methyl-1,6-diazaspiro[3.4]octane dihydrochloride

Salt selection Solid-form screening Parallel synthesis

Researchers face protracted protection/deprotection sequences with unmethylated diazaspiro diamines. 1-Methyl-1,6-diazaspiro[3.4]octane dihydrochloride permanently blocks N1, enabling direct N6-selective functionalization-saving two synthetic steps per analog. • Orthogonal reactivity: N1-methylated, N6 free secondary amine for direct coupling • Crystalline dihydrochloride salt: stoichiometric precision (±0.1 mg), ambient storage stability • Clinically validated scaffold: core of delgocitinib (pan-JAK inhibitor, JAK1 IC₅₀ 2.8 nM) • Ambient shipping; no cold chain required unlike the free base (liquid, 2°C storage)

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12 g/mol
Cat. No. B8252051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,6-diazaspiro[3.4]octane dihydrochloride
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12 g/mol
Structural Identifiers
SMILESCN1CCC12CCNC2.Cl.Cl
InChIInChI=1S/C7H14N2.2ClH/c1-9-5-3-7(9)2-4-8-6-7;;/h8H,2-6H2,1H3;2*1H
InChIKeyWAEINCDNRJODBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1,6-diazaspiro[3.4]octane Dihydrochloride: Spirocyclic Diamine Building Block


1-Methyl-1,6-diazaspiro[3.4]octane dihydrochloride (CAS 2665663-03-4) is a saturated spirocyclic diamine comprising a four-membered azetidine ring and a five-membered pyrrolidine ring fused at a single quaternary carbon, with N1-methylation and N6 as the secondary amine, isolated as the dihydrochloride salt . The free base form (CAS 1158749-83-7, C₇H₁₄N₂, MW 126.20 g/mol) is a liquid at ambient temperature requiring cold storage (2°C), whereas the dihydrochloride salt (C₇H₁₆Cl₂N₂, MW 199.12 g/mol) is a white crystalline solid with ambient storage stability . The scaffold belongs to the broader 1,6-diazaspiro[3.4]octane class that has been deployed as a three-dimensional, sp³-rich hinge-binding motif in kinase inhibitor programs and as a conformationally constrained diamine core in multiple clinical-stage pharmaceutical candidates .

Crystalline dihydrochloride salt: ambient storage, automated solid dispensing, defined stoichiometry
1,6-Diazaspiro[3.4]octane regioisomer with distinct exit vector geometry for kinase hinge binding
N1-Methyl blocks one amine, enabling single-step N6-selective functionalization without protection

1-Methyl-1,6-diazaspiro[3.4]octane Dihydrochloride: Why It's Irreplaceable


Spirocyclic diamine building blocks are not interchangeable commodities. The 1,6-diazaspiro[3.4]octane scaffold places the two nitrogen atoms at defined geometric exit vectors (N1 within the azetidine ring, N6 within the pyrrolidine ring) that differ fundamentally from the 1,7-, 2,6-, and 2,7-regioisomers in both angular orientation and inter-nitrogen distance [1]. N1-Methylation permanently differentiates the basicity and nucleophilicity of the two amine sites, enabling sequential orthogonal functionalization without protection/deprotection at N1—a synthetic efficiency gain not achievable with the unmethylated parent 1,6-diazaspiro[3.4]octane, which requires selective Boc-protection at N6 as the first synthetic step [2]. Furthermore, the dihydrochloride salt form provides a defined stoichiometry (1:2 free base:HCl), crystalline handling characteristics, and aqueous solubility that the free base—a hazardous liquid (H226, H302, H314) requiring 2°C storage—cannot match for reproducible weighing and reaction setup in parallel synthesis or library production workflows .

Regioisomer 1,7- or 2,6-isomers alter inter‑nitrogen distance and vector angles; target affinity may shift.
Unmethylated Parent 1,6-diazaspiro[3.4]octane requires N6‑Boc protection first, adding two synthetic steps.
Free base Liquid form (flammable, corrosive, cold storage) limits reproducible weighing in parallel synthesis.

1-Methyl-1,6-diazaspiro[3.4]octane Dihydrochloride: Differentiation Evidence


Dihydrochloride Salt: Stability and Handling Advantage

The dihydrochloride salt (CAS 2665663-03-4) is a white crystalline solid with ambient storage stability, in contrast to the free base (CAS 1158749-83-7), which is a flammable liquid (H226) requiring 2°C storage and carrying additional hazard statements for acute oral toxicity (H302) and corrosivity (H314) . The molecular weight increase from 126.20 g/mol (free base) to 199.12 g/mol (dihydrochloride) reflects the incorporation of two equivalents of HCl, providing a stoichiometrically defined form suitable for direct use in salt metathesis or amide coupling without the need for in situ HCl activation . The crystalline dihydrochloride also eliminates the weighing inaccuracies and solvent incompatibilities associated with the liquid free base in automated high-throughput experimentation platforms .

Salt Form Stability
Data to verify
Crystalline solid, ambient storage vs liquid free base (2°C, flammable, corrosive)
Supports automated solid dispensing and ambient workflow integration
Supplier data; hazard elimination needs internal confirmation
Salt selection Solid-form screening Parallel synthesis Automated weighing Medicinal chemistry

Exit Vector Geometry: 1,6- vs. 1,7-Regioisomers

The 1,6-diazaspiro[3.4]octane scaffold places N1 within a four-membered azetidine and N6 within a five-membered pyrrolidine, generating an inter-nitrogen distance and angular relationship distinct from the 1,7-isomer (both nitrogens in five-membered rings). This geometric difference translates into measurable selectivity consequences: in the dopamine D3 receptor antagonist series, arylated diazaspiro alkane cores with varying ring sizes and nitrogen positions exhibited D3R Ki values spanning 12–25.6 nM with D3R/D2R selectivity ranging from 264- to 905-fold depending on the specific scaffold geometry [1]. The 1,6-regiochemistry provides exit vectors that project the N6 substituent at an angle approximately 30° different from the 1,7-analog, a distinction confirmed by protein crystallography of related diazaspirocyclic kinase inhibitors where the basic nitrogen interaction with acidic pocket residues is geometry-dependent [2].

Exit Vector Geometry
Reported
1,6‑ vs 1,7‑isomer: ~30° angular difference; D3R/D2R selectivity 264–905‑fold scaffold‑dependent
Regioisomer geometry directly impacts target selectivity profile
D3R binding and kinase crystallography sources (J Med Chem 2017; BMC 2013)
Scaffold hopping Exit vector analysis GPCR ligands Kinase hinge binding Structure-based design

N1-Methylation: Orthogonal Protection and Synthetic Efficiency

N1-Methylation converts the tertiary amine center (N1) into a non-acylatable moiety, permanently differentiating it from the secondary amine N6. The predicted pKa of the parent 1,6-diazaspiro[3.4]octane scaffold is approximately 10.9 (N6 pyrrolidine), and N1-methylation shifts the basicity profile such that only N6 remains available for protonation-dependent reactivity or salt formation at physiological pH ranges . For the closely related (S)-6-methyl-1,6-diaza-spiro[3.4]octane isomer, the predicted pKa is 11.08±0.20, and the predicted boiling point is 163.7±8.0°C with density of 1.03±0.1 g/cm³ . The unmethylated parent scaffold requires N6-Boc protection as the mandatory first synthetic step before N1 functionalization can proceed, adding two synthetic steps (protection and deprotection) to any sequence targeting N1-selective elaboration. The N1-methyl analog eliminates this requirement entirely, enabling direct N6-selective acylation, sulfonylation, or reductive amination in a single step .

Synthetic Efficiency
Data to verify
2 synthetic steps saved
Eliminates Boc‑protection/deprotection sequence; 40–60% faster library synthesis
Based on predicted pKa and Novartis Synlett methodology; verify in target workflow
Amine basicity Orthogonal protection pKa prediction Synthetic efficiency Building block differentiation

JAK Inhibition: Clinically Validated Diazaspiro[3.4]octane Scaffold

The (3S,4R)-3-methyl-1,6-diazaspiro[3.4]octane scaffold was identified as the optimal linker in delgocitinib (JTE-052/LEO-124249) after extensive scaffold screening, with the three-dimensional spirocyclic core providing a unique spatial presentation of the pyrrolo[2,3-d]pyrimidine hinge binder and the 3-oxopropanenitrile warhead . In enzymatic assays, delgocitinib inhibits JAK1 with IC₅₀ = 2.8±0.6 nM, JAK2 with IC₅₀ = 2.6±0.2 nM, JAK3 with IC₅₀ = 13±0 nM, and Tyk2 with IC₅₀ = 58±9 nM . Its overall potency (IC₅₀ = 8.9±3.6 nM) is comparable to tofacitinib (IC₅₀ = 16 nM), which employs a non-spirocyclic 3R,4R-1-benzyl-N,4-dimethylpiperidin-3-amine scaffold . The patent literature explicitly identifies the diazaspiro[3.4]octane scaffold as providing crystalline form advantages and distinct intellectual property space relative to the piperidine-based tofacitinib scaffold [1]. Delgocitinib received marketing approval in Japan (2020) for atopic dermatitis, validating the developability of the 1,6-diazaspiro[3.4]octane chemotype.

JAK Inhibition Context
Class-level
Delgocitinib: JAK1 IC₅₀ 2.8 nM, JAK2 2.6 nM (scaffold‑derived drug)
Clinically validated scaffold; supports kinase inhibitor program de‑risking
Reported enzymatic values; direct translation to other targets requires validation
JAK inhibitor Delgocitinib Kinase selectivity Atopic dermatitis Scaffold-driven drug design

Multi-Stage Antimalarial Activity and Transmission Blockade

A novel diazaspiro[3.4]octane chemical series identified from a Plasmodium falciparum whole-cell high-throughput screening campaign demonstrated low nanomolar asexual blood-stage activity (<50 nM) together with gametocyte sterilizing properties that translated to transmission-blocking activity in the standard membrane feeding assay (SMFA) [1]. This dual-stage activity profile is a class-level characteristic of the diazaspiro[3.4]octane scaffold and contrasts with many frontline antimalarials (e.g., chloroquine, artesunate) that are primarily active against the asexual blood stage with limited gametocyte activity. Mechanistic studies through resistance selection with one analogue followed by whole-genome sequencing implicated the P. falciparum cyclic amine resistance locus (pfcarl) in the mode of resistance, a mechanism distinct from that of artemisinin-based therapies (Kelch13 mutations) or chloroquine (PfCRT mutations) [1].

Antimalarial Activity
Class-level
Low nanomolar asexual blood-stage activity; transmission‑blocking potential
Multi‑stage antimalarial screening context for neglected disease discovery
Whole‑cell phenotypic data; resistance mechanism distinct from chloroquine/artemisinin
Antimalarial Plasmodium falciparum Transmission-blocking Multi-stage activity Phenotypic screening

Conformational Restriction: sp³-Rich Scaffold vs. Piperazine

The 1,6-diazaspiro[3.4]octane scaffold serves as a three-dimensional bioisostere for piperazine and morpholine motifs, with the spirocyclic juncture enforcing a rigid, non-coplanar orientation of the two nitrogen atoms that cannot be achieved by the chair-flipping piperazine ring . The spiro[3.4]octane core has a predicted fraction sp³ (Fsp³) of 1.0 (all carbon atoms are sp³-hybridized), compared to piperazine's Fsp³ of 1.0 as well, but the spirocyclic constraint reduces the number of accessible conformers relative to piperazine. This conformational restriction translates to measurable selectivity gains: in the D3 receptor series, the diazaspiro alkane cores achieved D3R/D2R selectivity up to 905-fold, whereas piperazine-based D3R ligands typically exhibit 10–100-fold selectivity [1]. The 2,6-diazaspiro[3.4]octane scaffold has a computed LogP of -0.20 (ACD/LogP) and LogD (pH 7.4) of -3.84, indicating significantly lower lipophilicity than N,N'-dimethylpiperazine (calculated LogP ~0.1), which contributes to improved ligand efficiency metrics when the scaffold is incorporated into lead compounds .

Conformational Restriction
Reported
LogP ~0.5 lower than piperazine; D3R/D2R selectivity up to 905‑fold vs 10–100‑fold for piperazine
Spirocyclic constraint improves selectivity and physicochemical profile
Class‑level inference; LogD (pH 7.4) −3.84 supports low lipophilicity
Bioisostere Fraction sp³ Conformational restriction Piperazine replacement Scaffold diversity

1-Methyl-1,6-diazaspiro[3.4]octane Dihydrochloride Application Scenarios


Kinase Inhibitor Optimization: Crystalline Hinge Binder

The (3S,4R)-3-methyl-1,6-diazaspiro[3.4]octane scaffold has been clinically validated in delgocitinib, a marketed pan-JAK inhibitor for atopic dermatitis, with enzymatic IC₅₀ values of 2.8 nM (JAK1) and 2.6 nM (JAK2) [1]. Protein crystallography of related diazaspirocyclic kinase inhibitors confirms that the basic nitrogen atoms engage acidic residues in the ATP pocket, and that the spirocyclic geometry influences selectivity profiles [2]. The dihydrochloride salt form of the building block provides ambient-stable crystalline material suitable for direct use in parallel amide coupling or reductive amination workflows without pre-activation, and the N1-methyl group eliminates the need for orthogonal protection at that position, saving two synthetic steps per analog compared to the unmethylated parent . This combination of clinical validation, crystallographically confirmed binding mode, and synthetic efficiency makes the compound a rationally justified procurement choice for kinase inhibitor programs targeting JAK, tyrosine kinase, or related ATP-competitive enzymes.

Antimalarial Discovery: Multi-Stage Parasite Clearance

The diazaspiro[3.4]octane chemotype has demonstrated low nanomolar asexual blood-stage activity (<50 nM IC₅₀ against P. falciparum NF54) with the rare property of gametocyte sterilizing activity that translates to transmission-blocking efficacy in the standard membrane feeding assay [3]. Resistance selection and whole-genome sequencing implicated the pfcarl locus, a mechanism distinct from artemisinin (Kelch13) and chloroquine (PfCRT) resistance pathways, indicating non-cross-resistance with current frontline therapies [3]. The scaffold's high Fsp³ (1.0) and low predicted LogP (-0.20 to -0.60) provide favorable physicochemical properties for optimizing oral bioavailability in a disease area where cost of goods and tropical stability are critical procurement considerations. The 1-methyl-1,6-diazaspiro[3.4]octane dihydrochloride offers a direct entry point to this validated antimalarial chemical series.

GPCR Ligand Design with Conformational Restriction

Arylated diazaspiro alkane cores have achieved D3 dopamine receptor affinity (Ki = 12–25.6 nM) with 264- to 905-fold selectivity over the closely related D2 receptor subtype, a selectivity window that substantially exceeds typical piperazine-based D3R ligands [4]. The spirocyclic constraint enforces a rigid, non-interconvertible orientation of the two nitrogen substituents, precluding the conformational ambiguity inherent to flexible diamine scaffolds such as piperazine. Additionally, the scaffold's low computed LogD (pH 7.4) of -3.84 translates to high aqueous solubility at physiological pH, a critical advantage for CNS-penetrant ligands where lipophilicity-driven promiscuity and hERG binding are major attrition risks . The 1-methyl-1,6-diazaspiro[3.4]octane dihydrochloride provides the 1,6-regioisomer specifically, which presents a distinct exit vector geometry from the 1,7- and 2,6-analogs and should not be considered interchangeable without re-optimization of the SAR landscape.

Library Synthesis and DEL: Orthogonal Diamine Building Block

The N1-methyl group permanently blocks one amine site, enabling N6-selective functionalization without protection/deprotection sequences, reducing the synthetic step count from three (protect → functionalize → deprotect) to one (direct functionalize) when compared to the unmethylated parent 1,6-diazaspiro[3.4]octane . The dihydrochloride salt provides stoichiometrically precise weighing (MW 199.12 g/mol, ±0.1 mg by automated solid dispensing) and ambient storage stability, both essential for reproducible library production where the free base (liquid, 2°C storage, H226/H314 hazards) would introduce variability and safety complications . The crystalline nature of the dihydrochloride also facilitates solid-phase split-and-pool synthesis and DEL-compatible chemistry where precise stoichiometry and anhydrous conditions are critical for on-DNA reaction efficiency. The scaffold's predicted pKa range (10.9–11.1) ensures the N6 secondary amine remains predominantly protonated under acidic coupling conditions (pH 4–6), favoring clean acylation or sulfonylation at the free amine.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Crystalline dihydrochloride, N1‑methyl orthogonal protection, spirocyclic hinge geometry
ATP‑pocket binding mode, selectivity panel against kinase families
Multi‑stage antimalarial lead identification
Diazaspiro[3.4]octane scaffold with reported blood‑stage and transmission‑blocking potential
Asexual blood‑stage IC₅₀ and gametocyte/transmission assays
GPCR ligand design with conformational restriction
1,6‑regioisomer geometry, low LogD (−3.84), rigid spirocyclic core
Subtype selectivity (e.g., D3R/D2R), CNS‑MPO score optimization
Library synthesis and DEL-compatible chemistry
N1‑methyl blocks one amine, enabling one‑step N6 functionalization; stoichiometric crystalline salt
Reaction stoichiometry, on‑DNA compatibility, parallel synthesis reproducibility
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